Cas no 1782284-99-4 (6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride)

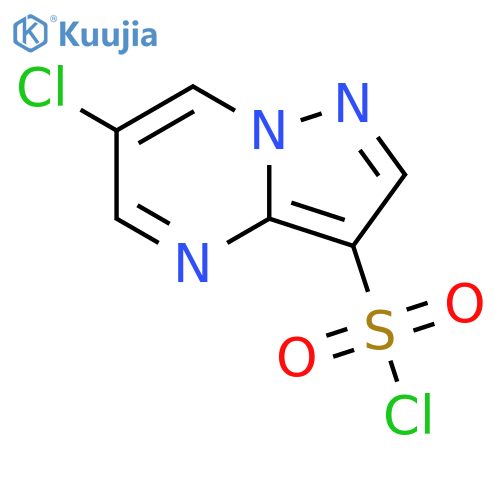

1782284-99-4 structure

商品名:6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride

CAS番号:1782284-99-4

MF:C6H3Cl2N3O2S

メガワット:252.077917337418

MDL:MFCD28544757

CID:5162183

PubChem ID:84729027

6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- CID 84729027

- Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride, 6-chloro-

- 6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride

-

- MDL: MFCD28544757

- インチ: 1S/C6H3Cl2N3O2S/c7-4-1-9-6-5(14(8,12)13)2-10-11(6)3-4/h1-3H

- InChIKey: FCMOELPXKAWMJG-UHFFFAOYSA-N

- ほほえんだ: C12=C(S(Cl)(=O)=O)C=NN1C=C(Cl)C=N2

じっけんとくせい

- 密度みつど: 1.91±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): -5.22±0.40(Predicted)

6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-339509-0.5g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 0.5g |

$974.0 | 2023-09-03 | ||

| Enamine | EN300-339509-1.0g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-339509-2.5g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 2.5g |

$1988.0 | 2023-09-03 | ||

| Enamine | EN300-339509-5.0g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 5.0g |

$2940.0 | 2023-02-23 | ||

| Enamine | EN300-339509-5g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 5g |

$2940.0 | 2023-09-03 | ||

| Enamine | EN300-339509-0.1g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 0.1g |

$892.0 | 2023-09-03 | ||

| Enamine | EN300-339509-0.25g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 0.25g |

$933.0 | 2023-09-03 | ||

| Enamine | EN300-339509-10g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 10g |

$4360.0 | 2023-09-03 | ||

| Enamine | EN300-339509-1g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 1g |

$1014.0 | 2023-09-03 | ||

| Enamine | EN300-339509-0.05g |

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

1782284-99-4 | 0.05g |

$851.0 | 2023-09-03 |

6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1782284-99-4 (6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量